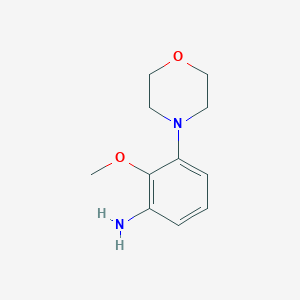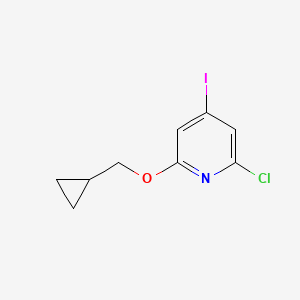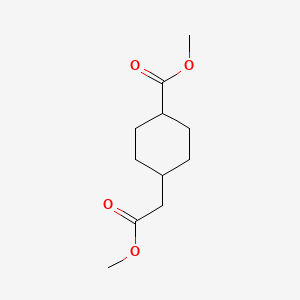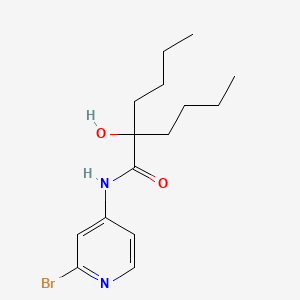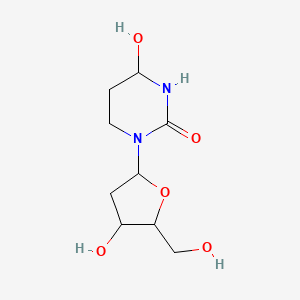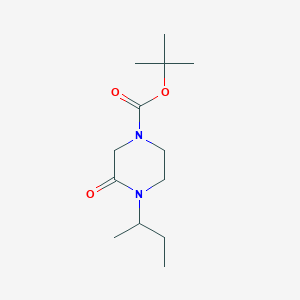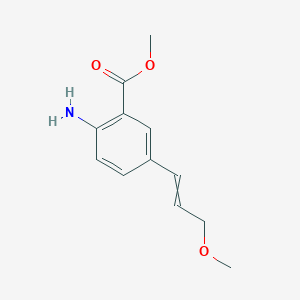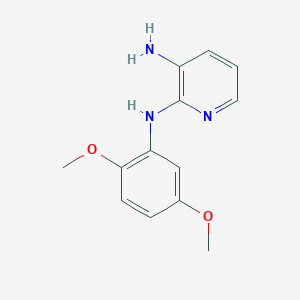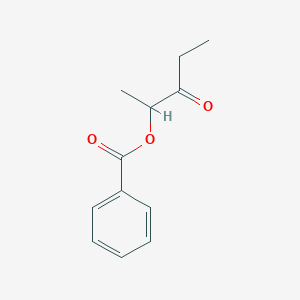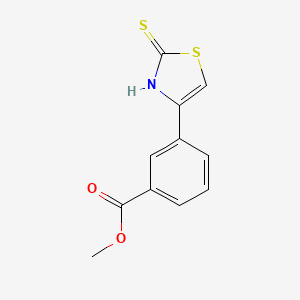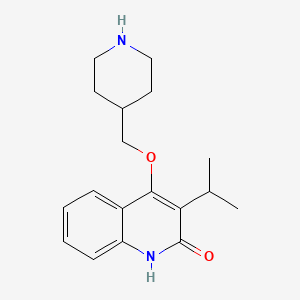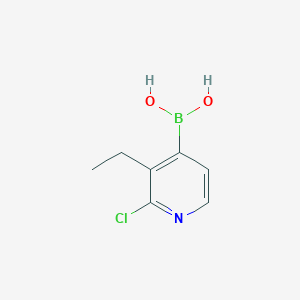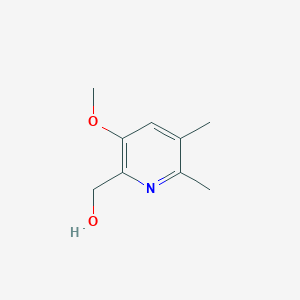
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, a heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol typically involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol. This reaction yields 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. The reaction conditions include the use of methanol as a solvent and methoxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound is structurally similar and shares some chemical properties with (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol.
3,5-Dimethylpyridin-2-yl)methanol: Another similar compound with comparable chemical properties.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(3-methoxy-5,6-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12-3)8(5-11)10-7(6)2/h4,11H,5H2,1-3H3 |
Clave InChI |
WMYASQALNZBFJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
